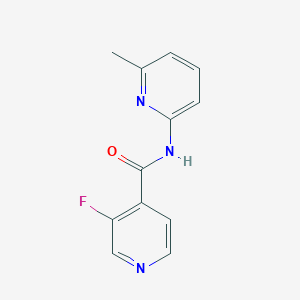

3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide

Descripción general

Descripción

3-Fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is a pyridine-based carboxamide derivative characterized by a fluorine substituent at position 3 of the pyridine ring and a 6-methylpyridin-2-yl group as the amide substituent. The fluorine atom and pyridinylamide moiety are critical for electronic and steric interactions, influencing solubility, stability, and target binding .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to introduce the carboxamide group and the 6-methylpyridin-2-yl substituent.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride and alkyl halides can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide serves as a building block for the synthesis of various pharmaceuticals. Its ability to interact with biological targets, particularly the metabotropic glutamate receptor 5 (mGluR5), makes it a candidate for developing treatments for neurological disorders. Research indicates that it acts as an antagonist to mGluR5, inhibiting glutamate-induced calcium flux, which is crucial in modulating synaptic transmission and plasticity.

Case Studies

- Neurological Disorders : In studies involving animal models, this compound showed promise in reducing symptoms associated with anxiety and depression by modulating glutamate signaling pathways.

- Cancer Research : Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through targeted receptor interactions .

Agrochemicals

Pesticide Development

In agrochemical research, this compound has been identified as a useful intermediate for synthesizing novel pesticides and herbicides. Its biological activity allows it to target specific pests while minimizing effects on non-target organisms.

Research Findings

Studies have demonstrated that compounds derived from this pyridine exhibit significant insecticidal activity against common agricultural pests, suggesting potential applications in sustainable agriculture .

Materials Science

Advanced Materials Synthesis

The unique properties of fluorinated pyridines, including high thermal stability and resistance to degradation, make them suitable for developing advanced materials. This compound can be utilized in creating coatings and polymers that require enhanced durability.

Applications in Electronics

Research indicates that fluorinated compounds can improve the performance of electronic materials by enhancing their electrical properties. This makes them valuable in the development of semiconductors and other electronic devices.

Mecanismo De Acción

The mechanism of action of 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electron-Withdrawing Groups: The cyano group in compound 34 increases thermal stability (melting point 245–247°C) compared to bromine-substituted analogs .

- Hydrophobic vs. Polar Substituents : The ZUC ligand’s hydroxyl group () likely improves aqueous solubility compared to the target compound’s methylpyridinyl group, which may favor membrane permeability .

- Synthetic Efficiency : Yields vary significantly (37–100%) depending on substituent bulk and reaction conditions. For example, compound 37 (pyridyl boronic acid coupling) has a lower yield (37%) due to steric challenges .

Structural Insights from Crystallography

- SHELX Refinement : Programs like SHELXL () and ORTEP-3 () are critical for resolving pyridinecarboxamide crystal structures, enabling precise analysis of bond lengths and angles .

- Molecular Docking : Studies in use docking protocols to predict binding modes, emphasizing the importance of fluorine’s electronegativity and the amide group’s hydrogen-bonding capacity .

Actividad Biológica

3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring system with a fluorine atom and a carboxamide functional group, which are known to influence its biological properties. The presence of the 6-methylpyridine moiety suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, the antibacterial activity against Gram-positive and Gram-negative bacteria has been documented, with minimum inhibitory concentration (MIC) values indicating significant efficacy.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Staphylococcus aureus | 0.0195 |

| Candida albicans | 0.0048 |

These results suggest that the compound exhibits strong activity against common pathogens, potentially making it useful in treating infections caused by resistant strains .

The mechanism by which this compound exerts its effects may involve inhibition of key enzymes or disruption of cellular processes in target organisms. For example, compounds with similar structures have been shown to inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .

Case Studies

- Antibacterial Efficacy : A study evaluated various pyridine derivatives for their antibacterial activity. The results indicated that derivatives with fluorine substitutions exhibited improved antimicrobial properties compared to their non-fluorinated counterparts. The study concluded that fluorination enhances the binding affinity to bacterial targets .

- Antifungal Studies : Another investigation focused on the antifungal properties of related compounds against Candida species. The findings revealed that certain derivatives demonstrated significant antifungal activity, suggesting that modifications in the pyridine structure could lead to enhanced efficacy against fungal pathogens .

Research Findings

Recent research has identified several promising aspects of the biological activity of this compound:

- Selectivity : The compound shows selective inhibition against specific enzyme targets, which is crucial for minimizing side effects in therapeutic applications.

- Synergistic Effects : When tested in combination with other antimicrobial agents, there was evidence of synergistic effects, enhancing overall efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Amide Bond Formation : Use coupling reagents like EDCI/HOBt or DCC to condense 3-fluoropyridine-4-carboxylic acid with 6-methylpyridin-2-amine. Solvent selection (e.g., DMF or THF) and temperature (0–25°C) are critical for yield optimization .

- Fluorination Strategies : Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF or CsF) or transition-metal-catalyzed methods (e.g., Pd-mediated fluorination) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .

Q. How can the structural identity and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR, pyridine ring protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- X-ray Crystallography : Single-crystal analysis to resolve ambiguities in stereochemistry or regiochemistry .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

- Assay Design :

- Enzyme Inhibition : Use fluorogenic substrates or radiometric assays to measure IC₅₀ values against target enzymes (e.g., kinases, proteases) .

- Cellular Uptake : Fluorescence microscopy or LC-MS quantification in cell lysates to assess membrane permeability .

- Cytotoxicity : MTT or CellTiter-Glo assays in cancer/healthy cell lines to determine selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Approach :

- Analog Synthesis : Modify the pyridine core (e.g., substituents at positions 3/4) and the 6-methylpyridin-2-yl group (e.g., halogenation, alkyl chain variation) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .

- Data Analysis : Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Es) parameters to guide optimization .

Q. What computational strategies are effective for studying target binding and selectivity?

- Molecular Modeling :

- Docking Simulations : Use AutoDock Vina or Glide to predict binding poses in protein active sites (e.g., kinase ATP-binding pockets) .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess conformational stability and ligand-protein interactions .

- Free Energy Calculations : MM-GBSA/PBSA to estimate binding affinities and prioritize analogs .

Q. How can metabolic stability and degradation pathways be investigated for this compound?

- Experimental Workflow :

- Microsomal Incubations : Human liver microsomes (HLMs) with NADPH cofactor; LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, defluorination) .

- CYP Inhibition Screening : Fluorescent probes (e.g., Vivid® CYP assays) to assess interactions with CYP3A4, 2D6, etc. .

- Stable Isotope Labeling : Use ¹⁸O/²H isotopes to trace metabolic pathways .

Q. What strategies mitigate crystallinity issues during formulation development?

- Polymorph Screening :

- Solvent Evaporation : Test solvents (e.g., ethanol, acetone) under varying temperatures to isolate stable polymorphs .

- Hot-Stage Microscopy : Monitor phase transitions during heating/cooling cycles .

- Co-Crystallization : Co-formers (e.g., succinic acid) to enhance solubility and stability .

Q. Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity across studies?

- Root-Cause Analysis :

- Assay Variability : Validate protocols using reference inhibitors/agonists (e.g., staurosporine for kinase assays) .

- Compound Integrity : Re-test synthesized batches via NMR/HPLC to rule out degradation .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of inter-study differences .

Propiedades

IUPAC Name |

3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c1-8-3-2-4-11(15-8)16-12(17)9-5-6-14-7-10(9)13/h2-7H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWISZSMGKURNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.